molecular formula C26H28N2O6 B11077747 1,4-Di-tert-butyl-2,5-bis(4-nitrophenoxy)benzene

1,4-Di-tert-butyl-2,5-bis(4-nitrophenoxy)benzene

Cat. No.: B11077747
M. Wt: 464.5 g/mol
InChI Key: IPFBMALLLBUWMW-UHFFFAOYSA-N
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Description

1,4-DI(TERT-BUTYL)-2,5-BIS(4-NITROPHENOXY)BENZENE is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with two tert-butyl groups and two nitrophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DI(TERT-BUTYL)-2,5-BIS(4-NITROPHENOXY)BENZENE typically involves the following steps:

    Nitration of Phenol: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrophenol.

    Formation of Phenoxy Derivative: 4-nitrophenol is then reacted with 1,4-di(tert-butyl)benzene in the presence of a base such as potassium carbonate to form the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-DI(TERT-BUTYL)-2,5-BIS(4-NITROPHENOXY)BENZENE can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitrophenoxy groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products Formed

    Reduction: 1,4-DI(TERT-BUTYL)-2,5-BIS(4-AMINOPHENOXY)BENZENE.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-DI(TERT-BUTYL)-2,5-BIS(4-NITROPHENOXY)BENZENE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its ability to undergo functional group transformations.

    Medicine: Research into its derivatives for potential pharmaceutical applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,4-DI(TERT-BUTYL)-2,5-BIS(4-NITROPHENOXY)BENZENE exerts its effects is primarily through its functional groups. The nitro groups can participate in redox reactions, while the phenoxy groups can engage in various substitution reactions. These interactions can influence molecular targets and pathways, making the compound versatile for different applications.

Comparison with Similar Compounds

Similar Compounds

    1,4-DI(TERT-BUTYL)BENZENE: Lacks the nitrophenoxy groups, making it less reactive in certain chemical transformations.

    2,5-BIS(4-NITROPHENOXY)BENZENE: Does not have the tert-butyl groups, which can affect its solubility and steric properties.

Uniqueness

1,4-DI(TERT-BUTYL)-2,5-BIS(4-NITROPHENOXY)BENZENE is unique due to the presence of both tert-butyl and nitrophenoxy groups. This combination provides a balance of steric hindrance and reactivity, making it suitable for a wide range of chemical reactions and applications.

Properties

Molecular Formula

C26H28N2O6

Molecular Weight

464.5 g/mol

IUPAC Name

1,4-ditert-butyl-2,5-bis(4-nitrophenoxy)benzene

InChI

InChI=1S/C26H28N2O6/c1-25(2,3)21-15-24(34-20-13-9-18(10-14-20)28(31)32)22(26(4,5)6)16-23(21)33-19-11-7-17(8-12-19)27(29)30/h7-16H,1-6H3

InChI Key

IPFBMALLLBUWMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1OC2=CC=C(C=C2)[N+](=O)[O-])C(C)(C)C)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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